![molecular formula C10H11NO B3361905 (S)-1-(Benzofuran-2-YL)ethanamine CAS No. 939792-89-9](/img/structure/B3361905.png)
(S)-1-(Benzofuran-2-YL)ethanamine
Overview
Description
“(S)-1-(Benzofuran-2-YL)ethanamine” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of benzofuran compounds, including “(S)-1-(Benzofuran-2-YL)ethanamine”, can have two different three-dimensional arrangements . These arrangements are mirror images of each other, known as enantiomers . The two enantiomers are designated S-BMA and R-BMA .Scientific Research Applications
Antimicrobial Properties
The compound has been found to have antimicrobial properties. In a study, it was found that the S-isomer of benzofuranylethanol (BMA), which is similar to “(S)-1-(Benzofuran-2-YL)ethanamine”, produced by carrots has antimicrobial properties, inhibiting the growth of bacteria as well as yeast .
Enzyme Reactions
The compound is involved in enzyme reactions. In a laboratory setting, enzymes in vegetables catalyze a reaction of benzofuranyl methyl ketone (BMK) to benzofuranylethanol (BMA). The two enantiomers of BMA, designated S-BMA and R-BMA, can have different three-dimensional arrangements .
Pharmaceutical Applications
The compound has potential pharmaceutical applications. It is well known in the pharmaceutical world that one of the enantiomers (one of the mirror-image molecules) has a positive biological effect while the other can be harmful or have no effect .
Anti-Tumor Properties
Benzofuran compounds, including “(S)-1-(Benzofuran-2-YL)ethanamine”, have been found to have anti-tumor properties .
Anti-Oxidative Properties
Benzofuran compounds have been found to have anti-oxidative properties .
Anti-Viral Properties
Benzofuran compounds have been found to have anti-viral properties. For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
Mechanism of Action
Target of Action
It is known that benzofuran compounds have a broad range of biological activities, indicating that they interact with diverse targets .
Mode of Action
One enantiomer can have a positive biological effect while the other can be harmful or have no effect .
Biochemical Pathways
It’s known that benzofuran compounds can have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
The S-isomer of benzofuranylethanol, a compound similar to (S)-1-(Benzofuran-2-YL)ethanamine, has been shown to have antimicrobial properties, inhibiting the growth of bacteria as well as yeast . This suggests that (S)-1-(Benzofuran-2-YL)ethanamine may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-1-(Benzofuran-2-YL)ethanamine. For example, the production of the S-isomer of benzofuranylethanol varies among different vegetables . This suggests that the environment in which (S)-1-(Benzofuran-2-YL)ethanamine is produced or administered could impact its biological activity.
Future Directions
Studies are underway to more fully assess the antimicrobial property of the mixture of the R- and S-isomer and compare it to the antimicrobial property of the pure S-isomer produced by carrots . This suggests that future research may focus on exploring the potential applications of these compounds in medicine, particularly in the treatment of microbial infections .
properties
IUPAC Name |
(1S)-1-(1-benzofuran-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCGVGWCEJJQSW-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2O1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Benzofuran-2-YL)ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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